5-Bromo-2-methoxy-3-methylbenzonitrile
CAS No.:
Cat. No.: VC14408776
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BrNO |
---|---|
Molecular Weight | 226.07 g/mol |
IUPAC Name | 5-bromo-2-methoxy-3-methylbenzonitrile |
Standard InChI | InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,1-2H3 |
Standard InChI Key | FXXXSKQQZDGJJW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1OC)C#N)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-bromo-2-methoxy-3-methylbenzonitrile consists of a benzene ring with substituents at the 2-, 3-, and 5-positions (Fig. 1). Key features include:
-
Methoxy group (-OCH₃) at position 2, an electron-donating substituent.
-
Methyl group (-CH₃) at position 3, contributing steric bulk.
-
Nitrile group (-C≡N) at position 2, a strong electron-withdrawing moiety.
-
Bromine atom at position 5, enabling further functionalization via cross-coupling reactions.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-3-methylbenzonitrile
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₈BrNO |
Molecular Weight | 226.07 g/mol |
IUPAC Name | 5-bromo-2-methoxy-3-methylbenzonitrile |
SMILES | CC1=CC(=CC(=C1OC)C#N)Br |
InChIKey | FXXXSKQQZDGJJW-UHFFFAOYSA-N |
PubChem CID | 45923297 |
The nitrile group enhances polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Bromine’s presence increases molecular weight and may contribute to halogen bonding interactions in crystal structures .
Synthetic Routes and Methodologies
While no direct synthesis protocols for 5-bromo-2-methoxy-3-methylbenzonitrile are documented, analogous methods for related brominated methoxybenzonitriles suggest feasible pathways:
Pathway 1: Sequential Functionalization
-
Methylation and Methoxylation: Start with 3-methyl-2-hydroxybenzonitrile. Introduce methoxy via alkylation using methyl iodide and a base (e.g., K₂CO₃) .
-
Bromination: Electrophilic aromatic bromination at position 5 using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ .
Pathway 2: Diazotization and Bromination
Adapting methods from CN111777549A , which describes bromination of 2-methoxy-5-fluoropyridine:
-
Diazotization: Treat 2-methoxy-5-aminobenzonitrile with NaNO₂/HCl to form a diazonium salt.
-
Bromine Introduction: React with CuBr or HBr to substitute the amino group with bromine.
Yield optimization remains challenging due to steric hindrance from the methyl group, but microwave-assisted synthesis or flow chemistry could improve efficiency .
Spectroscopic and Computational Insights
Density Functional Theory (DFT) studies on structurally similar compounds, such as 5-bromo-2-methoxybenzonitrile, reveal key electronic and vibrational properties :
Table 2: Key Vibrational Frequencies (Theoretical vs. Experimental)
Vibration Mode | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |
---|---|---|
C≡N Stretching | 2230 | 2225 |
C-Br Stretching | 650 | 645 |
OCH₃ Asymmetric Bend | 1250 | 1245 |
The nitrile group’s stretching frequency (~2225 cm⁻¹) aligns with its strong polarization, while methoxy C-O vibrations appear near 1250 cm⁻¹ . Hyperpolarizability calculations (β = 8.76 × 10⁻³⁰ esu) suggest potential nonlinear optical (NLO) applications, though experimental validation is pending .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume